CP-346086 is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP). MTP is an endoplasmic reticulum resident protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, specifically chylomicrons from the intestine and very-low-density lipoproteins (VLDL) from the liver []. By inhibiting MTP, CP-346086 effectively reduces the secretion of triglycerides and cholesterol into the bloodstream.
CP-346086 binds to MTP and prevents the transfer of lipids, primarily triglycerides, onto apoB [, ]. This inhibition disrupts the assembly of apoB-containing lipoproteins, leading to a decrease in their secretion from both the liver and intestines [, ]. As a result, plasma levels of triglycerides, VLDL cholesterol, and LDL cholesterol are significantly reduced [, ].
Lipid Metabolism Research: CP-346086 serves as a valuable tool for investigating lipid metabolism and the role of MTP in lipoprotein assembly and secretion [, , , ]. Researchers can manipulate triglyceride levels and study the downstream effects on various metabolic processes.
Hepatitis C Research: Studies have demonstrated that CP-346086 can inhibit the formation of infectious hepatitis C virus (HCV) particles []. This effect is linked to the inhibition of apolipoprotein E (apoE) secretion, which is necessary for HCV assembly []. This finding suggests a potential role for MTP inhibitors in HCV research and treatment development.
Apolipoprotein Research: Research utilizing CP-346086 has provided insights into the role of different apolipoproteins in lipid metabolism. For example, studies using CP-346086 have shown that apoE, but not apoB, is crucial for HCV assembly []. Additionally, studies have explored the impact of CP-346086 on apolipoprotein gene expression in the liver and intestines under different dietary conditions [].
Heart Disease Research: Studies have identified a novel apolipoprotein, apolipoprotein O (apoO), whose secretion is dependent on MTP activity and is upregulated in the diabetic human heart []. CP-346086 was used as a tool to establish the dependence of apoO secretion on MTP activity []. These findings may have implications for understanding the role of apoO in cardiac lipid metabolism and potential therapeutic targets for heart disease.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: